molecular formula C14H10BrF3O2 B14769936 4-Bromo-3-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl

4-Bromo-3-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl

Cat. No.: B14769936
M. Wt: 347.13 g/mol
InChI Key: MRBWYHDGJPCSKL-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of bromine, methoxy, and trifluoromethoxy groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or a methoxide ion.

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, catalytic hydrogenation, mild temperatures.

    Substitution: NaN3, NaSR, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dehalogenated biphenyl.

    Substitution: Formation of azido or thiolated biphenyl derivatives.

Scientific Research Applications

4-Bromo-3-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, methoxy, and trifluoromethoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxyphenol: Similar structure but lacks the trifluoromethoxy group.

    4-Bromo-3-methoxybenzaldehyde: Contains an aldehyde group instead of the biphenyl structure.

    4-Bromo-3-methoxybenzoic acid: Contains a carboxylic acid group instead of the biphenyl structure.

Uniqueness

4-Bromo-3-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H10BrF3O2

Molecular Weight

347.13 g/mol

IUPAC Name

1-bromo-2-methoxy-4-[4-(trifluoromethoxy)phenyl]benzene

InChI

InChI=1S/C14H10BrF3O2/c1-19-13-8-10(4-7-12(13)15)9-2-5-11(6-3-9)20-14(16,17)18/h2-8H,1H3

InChI Key

MRBWYHDGJPCSKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)Br

Origin of Product

United States

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